4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-8(12)6-5-10-11-4-2-1-3-7(6)11/h5H,1-4H2,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAVLHUDNKPSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide is the Hepatitis B Virus (HBV) core protein. This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics.
Mode of Action
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide acts as a core protein allosteric modulator (CpAM) for HBV. It interacts with the HBV core protein, causing conformational changes that inhibit the virus’s ability to replicate.
Biochemical Pathways
The compound affects the HBV life cycle by disrupting the formation of the viral capsid, a necessary step for viral replication. By altering the conformation of the HBV core protein, the compound prevents the assembly of the viral capsid, thereby inhibiting the virus’s ability to reproduce.
Result of Action
The result of the action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide is the effective inhibition of HBV replication. In a HBV AAV mouse model, a lead compound was able to suppress HBV DNA viral load through oral administration.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factorsIt is also important to note that the compound’s effectiveness can vary depending on the specific strain of HBV, as some strains may have developed resistance to certain antiviral drugs.
Biological Activity
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide
- Molecular Formula : C8H10N2O2
- Molecular Weight : 166.18 g/mol
- CAS Number : 307307-97-7
Pharmacological Activities
Research has indicated that 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives exhibit a variety of biological activities:
1. Anti-inflammatory Activity
Recent studies have demonstrated that compounds within this class have potent anti-inflammatory effects. For instance:
- A series of related compounds showed significant inhibition of cyclooxygenase (COX) enzymes with IC50 values ranging from 0.01 to 5.40 μM against COX-2 and COX-1 respectively .
- Some derivatives exhibited anti-inflammatory activity comparable to standard drugs like diclofenac sodium (IC50 = 54.65 μg/mL) and celecoxib .
2. Anticancer Potential
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine derivatives have been evaluated for their anticancer properties:
- Studies report IC50 values as low as 31 nM against human malignant melanoma (A375) cells and other cancer cell lines such as OE19 and HT1376 .
- The compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.
3. Neuroprotective Effects
Research highlights the neuroprotective potential of these compounds:
- They exhibit protective effects against oxidative stress-induced neuronal damage.
- Mechanistic studies suggest modulation of signaling pathways involved in neuroinflammation and apoptosis.
The biological activities of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The inhibition of COX enzymes is a primary mechanism for their anti-inflammatory effects.
- Regulation of Apoptotic Pathways : These compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Antioxidant Properties : They have been shown to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress.
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
Scientific Research Applications
Cancer Treatment
Recent studies indicate that derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine have potential as anti-cancer agents. Specifically, compounds that inhibit casein kinase 1 (CK1) have shown promise in targeting cancer cell growth. CK1 is a serine/threonine kinase involved in various cellular processes including cell cycle regulation and apoptosis. Inhibiting this enzyme could disrupt cancer cell proliferation and survival pathways.
- Case Study: A patent (WO2015073763A1) describes substituted derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine as effective CK1 inhibitors. These compounds demonstrated significant anti-proliferative effects on cancer cell lines in vitro and in vivo models. The study emphasizes their potential as novel therapeutic agents with favorable pharmacokinetic profiles and reduced toxicity compared to traditional chemotherapeutics .
Neuropharmacology
Another area of interest is the neuropharmacological effects of this compound. Some studies suggest that derivatives may exhibit anxiolytic and antidepressant-like activities by modulating neurotransmitter systems.
- Research Insight: Research has indicated that modifications to the pyrazolo-pyridine structure can enhance binding affinity to serotonin receptors. This could lead to new treatments for mood disorders .
Protein Kinase Inhibition
The inhibition of protein kinases is a critical area in drug development due to their role in signaling pathways that regulate cell growth and metabolism.
- Mechanism: The compound's structure allows it to fit into the ATP-binding site of kinases like CK1. By blocking this site, it prevents the kinase from phosphorylating its substrates, which is crucial for signal transduction .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table and analysis highlight key differences between 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide and related compounds in terms of structure, potency, and therapeutic applications:
Table 1: Comparative Analysis of Pyrazolo-Carboxamide Derivatives
Key Findings:
Structural Modifications and Potency :
- Fluorination at the biphenyl moiety (Compound 5) enhances DHODH inhibition by 5–10× compared to the parent compound, likely due to improved hydrophobic interactions with the enzyme’s active site .
- Replacement of the tetrahydropyridine ring with a pyrimidine core (e.g., in kinase inhibitors) shifts target specificity from DHODH to protein kinases, underscoring the role of ring saturation in substrate selectivity .
Therapeutic Scope: Anticancer Agents: The parent compound and its fluorinated derivative (Compound 5) are prioritized for AML, while pyrimidine-based analogs (e.g., WO 2018033853) target kinase-driven cancers .
Synthetic Accessibility: Microwave-assisted hydrogenation (e.g., SynthWAVE at 65°C) optimizes yield for the parent compound , whereas pyrazolo[1,5-a]pyrimidine derivatives require enaminone intermediates and acid-catalyzed cyclization .
Physicochemical Properties :
- Solubility in DMF/THF is critical for in vitro assays, but crystalline forms (e.g., kinase inhibitors) enhance stability for oral administration .
Q & A
What are the standard synthetic methodologies for preparing 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide derivatives, and how can reaction conditions influence product outcomes?
Basic Research Focus
The synthesis typically involves cyclization of enaminones or enamine precursors with hydrazine derivatives. For example, hydrazine hydrate reacts with enamines under varying conditions to yield either cyanopyrazoles or aminopyrazoles, depending on solvent choice and temperature . Key steps include acid-catalyzed cyclization and carboxamide functionalization via coupling reactions. Optimizing reaction time and stoichiometry is critical to avoiding byproducts like regioisomers.
How can researchers address stereochemical challenges in synthesizing chiral tetrahydropyrazolo[1,5-a]pyridine derivatives?
Advanced Research Focus
Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis. For instance, ethyl (5R,7S)-5,7-dimethyl derivatives were synthesized and confirmed via NMR-based stereochemical analysis, distinguishing syn- and anti-isomers through distinct NOE correlations and coupling constants . Computational modeling (DFT) combined with X-ray crystallography can validate spatial arrangements, particularly for diastereomers arising during cyclization steps .
What methodologies are recommended for evaluating the biological activity of tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide analogs?
Basic Research Focus
Standard assays include:
- Kinase inhibition profiling : Using enzymatic assays (e.g., BTK inhibition for zanubrutinib analogs) with IC₅₀ determination .
- Antiproliferative screening : Cell viability assays (MTT/WST-1) on cancer cell lines, comparing EC₅₀ values across substituent variations .
- SAR studies : Systematic substitution at positions 2, 5, and 7 to correlate structural features (e.g., trifluoromethyl groups) with activity .
How should researchers resolve contradictions between calculated and experimental spectral data (e.g., NMR, HRMS) for tetrahydropyrazolo[1,5-a]pyridine derivatives?
Advanced Research Focus
Discrepancies in NMR or HRMS often arise from tautomerism, residual solvents, or isotopic impurities. For example, in C13H11N5O derivatives, deviations in elemental analysis (C: calc. 61.65% vs. found 61.78%) may reflect incomplete purification . Mitigation strategies include:
- High-resolution NMR : Assigning peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals.
- HRMS calibration : Using internal standards (e.g., sodium formate) to improve mass accuracy .
- Computational validation : Comparing experimental data with DFT-predicted chemical shifts .
What strategies enable functionalization at position 7 of tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide, and how are these modifications characterized?
Advanced Research Focus
Position 7 can be modified via:
- Nucleophilic substitution : Introducing groups like trifluoromethyl or nitro using halogenated precursors .
- Cross-coupling reactions : Suzuki-Miyaura couplings for aryl/heteroaryl additions .
Characterization involves: - ¹H/¹³C NMR : Monitoring downfield shifts for substituent-sensitive protons (e.g., aldehydes at δ 9.8–10.2 ppm) .
- XRD : Confirming regiochemistry in crystalline derivatives .
How can automated synthesis platforms improve the scalability of tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide production?
Advanced Research Focus
Automated Negishi coupling and liquid-liquid extraction (LLE) workflows enhance reproducibility and yield. For example, tert-butyl-protected intermediates were synthesized with 63% yield using automated reagent dosing and in-line purification . Critical parameters include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) for coupling efficiency.
- Temperature control : Maintaining ≤0°C during sensitive steps to prevent racemization .
What are the implications of tautomerism in tetrahydropyrazolo[1,5-a]pyridine derivatives, and how can it be detected experimentally?
Advanced Research Focus
Tautomerism (e.g., keto-enol equilibria) affects reactivity and biological activity. Detection methods include:
- Variable-temperature NMR : Observing peak splitting or coalescence at elevated temperatures .
- Isotopic labeling : Using deuterated solvents to stabilize specific tautomeric forms .
For AZD5718 analogs, tautomers were identified via NOESY correlations and DFT-predicted energy barriers .
How do researchers design comparative studies to evaluate tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide derivatives against commercial analogs like zanubrutinib?
Advanced Research Focus
Comparative studies focus on:
- Structural analogs : Modifying substituents (e.g., replacing acryloyl with propionyl groups) to assess pharmacokinetic differences .
- In vitro assays : Parallel testing of IC₅₀ values in kinase panels to identify selectivity profiles .
- Molecular docking : Comparing binding poses in BTK active sites to rationalize potency variations .
What methodologies are employed to characterize crystalline forms of tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide derivatives?
Advanced Research Focus
Crystallization protocols and polymorph screening involve:
- Solvent-antisolvent systems : Using ethanol/water mixtures to induce nucleation .
- PXRD and DSC : Differentiating polymorphs via distinct diffraction patterns and melting endotherms .
For example, AstraZeneca patented a crystalline form of a related carboxamide with defined PXRD peaks at 2θ = 8.9°, 12.3°, and 17.1° .
How are structure-activity relationship (SAR) studies conducted to optimize the therapeutic potential of tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide analogs?
Advanced Research Focus
SAR workflows include:
- Library synthesis : Generating derivatives with systematic substitutions (e.g., halogen, methyl, nitro groups) .
- Data clustering : Using multivariate analysis to correlate substituent electronic parameters (Hammett σ) with bioactivity .
For instance, trifluoromethyl groups at position 7 enhanced metabolic stability in murine models, while nitro groups improved solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
